6-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Overview
Description
6-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.07555043 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including those related to the compound , for their antimicrobial properties. These compounds have been found to possess good to moderate activity against both gram-positive and gram-negative bacteria, demonstrating potential as antimicrobial agents. For instance, one study synthesized derivatives and tested them against various bacterial strains, finding that certain compounds showed very good and moderate activity comparable to standard drugs like Ampicillin, though generally lower than Ciprofloxacin (Pansare & Shinde, 2015). Another study evaluated rhodanine-3-acetic acid derivatives for their antimicrobial properties, finding significant activity against mycobacteria, with specific compounds demonstrating high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Antioxidant and Antidiabetic Activities
Thiazolidine derivatives have also been synthesized and assessed for their antioxidant and antidiabetic activities. A notable study reported the synthesis of thiazolidine-quinoxaline hybrids, which showed broad-spectrum antimicrobial activity and significant antioxidant activity, comparing favorably with ascorbic acid. Some of these compounds also demonstrated inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in managing diabetes (Shintre et al., 2017).
Nematicidal and Antibacterial Properties
Research into novel methylene-bisthiazolidinone derivatives highlighted their potential as nematicidal agents. A study focused on synthesizing these derivatives through a one-pot procedure and evaluating their nematicidal and antibacterial activity, indicating the compounds' efficacy in these applications (Srinivas, Nagaraj, & Reddy, 2008).
Properties
IUPAC Name |
6-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-13-7-5-6-12(10-13)11-14-16(21)18(17(23)24-14)9-4-2-3-8-15(19)20/h5-7,10-11H,2-4,8-9H2,1H3,(H,19,20)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLQGWNFXDFPBC-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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